

# An In-depth Technical Guide to 2,5-Dichloropyridine-3,4-diamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,5-Dichloropyridine-3,4-diamine**

Cat. No.: **B1321981**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2,5-Dichloropyridine-3,4-diamine** (CAS No. 405230-94-6). While experimental data for this specific compound is limited in publicly available literature, this document consolidates available information, including predicted properties and its role as a key intermediate in the synthesis of biologically active molecules, particularly sigma-2 ( $\sigma 2$ ) receptor ligands and fused heterocyclic scaffolds like pyridopyrazines. Due to the scarcity of direct experimental data, this guide also presents information on the closely related isomer, 2,6-Dichloropyridine-3,4-diamine, to provide illustrative experimental context.

## Chemical Properties and Identification

**2,5-Dichloropyridine-3,4-diamine** is a substituted pyridine derivative with the molecular formula  $C_5H_5Cl_2N_3$ .<sup>[1]</sup> Its structure features a pyridine ring with two chlorine atoms at positions 2 and 5, and two amino groups at positions 3 and 4. The arrangement of these functional groups makes it a valuable building block in medicinal chemistry.

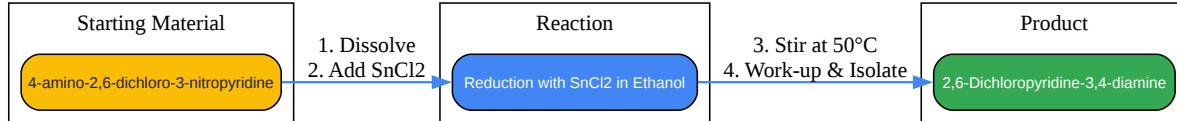
Table 1: Chemical and Physical Properties of **2,5-Dichloropyridine-3,4-diamine**

| Property          | Value                                                        | Source              |
|-------------------|--------------------------------------------------------------|---------------------|
| CAS Number        | 405230-94-6                                                  | <a href="#">[1]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>5</sub> Cl <sub>2</sub> N <sub>3</sub> | <a href="#">[2]</a> |
| Molecular Weight  | 178.02 g/mol                                                 | <a href="#">[2]</a> |
| IUPAC Name        | 2,5-dichloropyridine-3,4-diamine                             | <a href="#">[2]</a> |
| SMILES            | C1=C(C(=C(C(=N1)Cl)N)N)Cl                                    | <a href="#">[3]</a> |
| Melting Point     | Data not available                                           | N/A                 |
| Boiling Point     | Data not available                                           | N/A                 |
| Solubility        | Data not available                                           | N/A                 |

Note: Most physical properties for **2,5-Dichloropyridine-3,4-diamine** are not readily available in the literature. The data presented is based on information from chemical supplier databases and may be predicted rather than experimentally determined.

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2,5-Dichloropyridine-3,4-diamine** are not extensively reported. However, the synthesis of the related isomer, 2,6-Dichloropyridine-3,4-diamine, from 4-amino-2,6-dichloro-3-nitropyridine provides a relevant example of a potential synthetic strategy. This reaction typically involves the reduction of a nitro group to an amine in the presence of a reducing agent like stannous chloride.


## Illustrative Synthesis of a Related Isomer: 2,6-Dichloropyridine-3,4-diamine

The following protocol describes the synthesis of 2,6-dichloro-3,4-pyridinediamine from 4-amino-2,6-dichloro-3-nitropyridine. This is provided as an example of a common synthetic route for such compounds.

Experimental Protocol:

- Reaction Setup: Dissolve 4-amino-2,6-dichloro-3-nitropyridine in ethanol.
- Reduction: Add stannous chloride(II) to the solution in batches.
- Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 50°C for several hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
- Isolation: Dry the organic layer, concentrate it under vacuum, and dry the resulting solid to obtain the product.

Disclaimer: This protocol is for the synthesis of the isomer 2,6-Dichloropyridine-3,4-diamine and is provided for illustrative purposes only. The synthesis of **2,5-Dichloropyridine-3,4-diamine** may require different starting materials and reaction conditions.

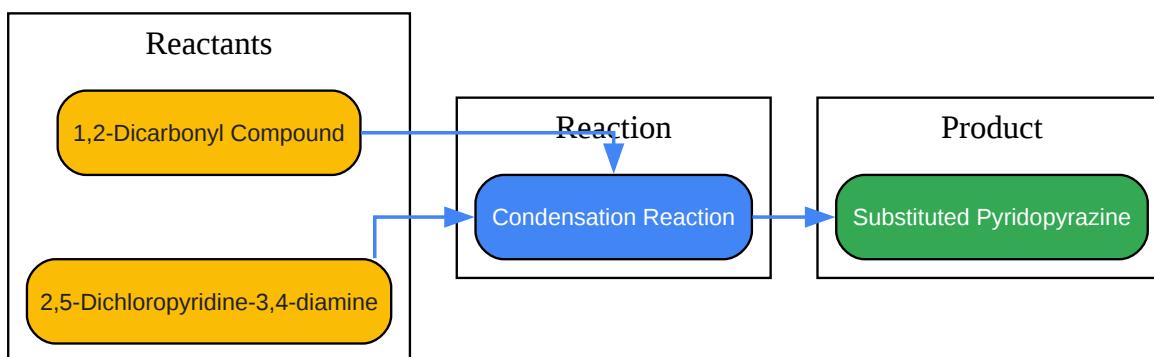


[Click to download full resolution via product page](#)

Illustrative synthesis workflow for a related isomer.

## Reactivity and Potential Applications

**2,5-Dichloropyridine-3,4-diamine** is a valuable precursor for the synthesis of various heterocyclic compounds due to the presence of vicinal amino groups and reactive chloro-substituents.


## Synthesis of Sigma-2 ( $\sigma$ 2) Receptor Ligands

The sigma-2 ( $\sigma$ 2) receptor is a promising therapeutic target for various diseases, including cancer.<sup>[4]</sup> **2,5-Dichloropyridine-3,4-diamine** serves as a key building block for the synthesis

of novel  $\sigma 2$  receptor ligands.<sup>[2]</sup> The diamino functionality allows for the construction of more complex molecular scaffolds that can be tailored to interact with the receptor's binding site.

## Synthesis of Pyridopyrazines

The 1,2-diamine moiety of **2,5-Dichloropyridine-3,4-diamine** makes it an ideal starting material for the synthesis of fused heterocyclic systems such as pyridopyrazines. These compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties. The general synthetic approach involves the condensation of the diamine with a 1,2-dicarbonyl compound.



[Click to download full resolution via product page](#)

Logical workflow for pyridopyrazine synthesis.

## Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2,5-Dichloropyridine-3,4-diamine** is not readily available in the scientific literature. For researchers working with this compound, it is recommended to perform full analytical characterization upon synthesis or acquisition. The expected spectral features would include:

- $^1\text{H}$  NMR: Signals corresponding to the aromatic proton and the protons of the two amino groups.
- $^{13}\text{C}$  NMR: Resonances for the five carbon atoms of the pyridine ring.
- IR: Characteristic stretching vibrations for N-H (amines) and C-Cl bonds.

- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a molecule containing two chlorine atoms.

## Safety and Handling

Based on information for related compounds, **2,5-Dichloropyridine-3,4-diamine** should be handled with care. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.<sup>[2]</sup> Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C.<sup>[2]</sup>

## Conclusion

**2,5-Dichloropyridine-3,4-diamine** is a chemical intermediate with significant potential in the development of new therapeutic agents and functional materials. While detailed experimental data on its physical and chemical properties are currently scarce, its structural features make it a versatile building block for complex organic synthesis. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its utility in drug discovery and materials science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,5-dichloropyridine-3,4-diaMine | 405230-94-6 [amp.chemicalbook.com]
- 2. 2,5-Dichloropyridine-3,4-diamine|CAS 405230-94-6 [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Design, synthesis and biological evaluation of new sigma ligands | Department of Chemical and Pharmaceutical Sciences [dscf.units.it]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dichloropyridine-3,4-diamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321981#2-5-dichloropyridine-3-4-diamine-chemical-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)